1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde

Catalog No.
S13744336
CAS No.
M.F
C7H10ClN3O
M. Wt
187.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbalde...

Product Name

1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde

IUPAC Name

3-(3-aminopropyl)-2-chloroimidazole-4-carbaldehyde

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

InChI

InChI=1S/C7H10ClN3O/c8-7-10-4-6(5-12)11(7)3-1-2-9/h4-5H,1-3,9H2

InChI Key

TXUVMXZMVRBHGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)Cl)CCCN)C=O

1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde is an organic compound characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. This compound has the molecular formula C8H10ClN3OC_8H_{10}ClN_3O and a molecular weight of approximately 187.63 g/mol. It is notable for the presence of a chloro group and an aldehyde functional group, which contribute to its reactivity and potential biological activity. The compound is identified by its CAS number 2060043-19-6, making it easier to reference in scientific literature and databases .

The chemical behavior of 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde can be attributed to its functional groups:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to the formation of various derivatives.
  • Aldol Condensation: The aldehyde group can participate in aldol condensation reactions, especially in the presence of bases, forming β-hydroxy carbonyl compounds.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

Research into the biological activity of 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde is limited but suggests potential pharmacological properties. Compounds with imidazole rings often exhibit antimicrobial, antifungal, and anticancer activities due to their ability to interact with biological macromolecules. The specific activity of this compound may depend on its ability to modulate enzyme functions or interact with cellular receptors .

The synthesis of 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde typically involves several steps:

  • Formation of Imidazole Ring: Starting from suitable precursors such as amino acids or other nitrogen-containing compounds, the imidazole ring can be formed through cyclization reactions.
  • Chlorination: The introduction of the chloro group may be achieved through electrophilic chlorination methods.
  • Aldehyde Formation: Finally, the conversion of a suitable intermediate to the aldehyde form can be accomplished through oxidation reactions.

These methods may vary based on available starting materials and desired yields .

1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it could serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Research: It may be utilized in synthetic organic chemistry for creating more complex molecules.
  • Biological Studies: Its unique properties make it a candidate for studies investigating enzyme interactions or cellular mechanisms .

Interaction studies involving 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde focus on its binding affinity and efficacy against various biological targets. Preliminary studies could include:

  • Enzyme Inhibition Assays: Assessing whether the compound inhibits specific enzymes that are crucial in metabolic pathways.
  • Cellular Uptake Studies: Investigating how well the compound penetrates cell membranes and its subsequent effects on cellular functions.

These studies are essential for understanding the compound's potential therapeutic roles .

Several compounds share structural similarities with 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde. Below are some comparable compounds:

Compound NameCAS NumberKey Features
2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde1221723-37-0Contains a phenyl group; potential for different biological activity.
2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde946061-30-9Ethyl substitution instead of propyl; different steric effects.
1-(3-Aminopropyl)-2-methyl-1H-imidazole2258-21-1Methyl substitution alters reactivity and solubility properties.

Uniqueness

The uniqueness of 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde lies in its specific combination of functional groups (chloro and aldehyde) along with the three-carbon propyl chain attached to the amino group. This configuration may influence its reactivity profile and biological interactions differently compared to other imidazole derivatives, making it a subject of interest for further research in medicinal chemistry and drug development .

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.0512396 g/mol

Monoisotopic Mass

187.0512396 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types